
Biotin-PEG36-PFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG36-PFP ester is a compound that combines biotin, a polyethylene glycol chain with 36 ethylene glycol units, and a pentafluorophenyl ester group. This structure is designed to enhance the compound’s ability to connect and stabilize interactions with other molecules or surfaces. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG36-PFP ester involves several steps:
Synthesis of Biotin-PEG36: The biotin molecule is first attached to a polyethylene glycol chain with 36 ethylene glycol units. This is typically achieved through a series of coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of Pentafluorophenyl Ester Group: The terminal hydroxyl group of the polyethylene glycol chain is then reacted with pentafluorophenyl chloroformate to introduce the pentafluorophenyl ester group. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Biotin-PEG36: Large-scale coupling reactions are performed in industrial reactors, ensuring high yield and purity.
Introduction of Pentafluorophenyl Ester Group: The reaction conditions are optimized for large-scale production, including the use of industrial-grade solvents and reagents. .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG36-PFP ester primarily undergoes substitution reactions due to the presence of the pentafluorophenyl ester group. This group is highly reactive towards nucleophiles such as amines and hydroxyl groups.
Common Reagents and Conditions
Nucleophiles: Amines and hydroxyl groups are common nucleophiles that react with the pentafluorophenyl ester group.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products
The major products of these reactions are amide or ester bonds formed between the biotin-PEG36 moiety and the nucleophile. This results in the formation of biotinylated molecules or surfaces .
Scientific Research Applications
Biotin-PEG36-PFP ester has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins.
Biology: The compound is used for biotinylation of proteins, peptides, and other biomolecules, facilitating their detection and purification.
Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of biosensors and diagnostic assays, where biotinylation is required for the detection of specific biomolecules
Mechanism of Action
Biotin-PEG36-PFP ester exerts its effects through the formation of stable, irreversible amide bonds with primary amines. The biotin moiety has a high affinity for avidin or streptavidin, forming a strong non-covalent interaction. This property is exploited in various applications, such as the purification and detection of biotinylated molecules. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Biotin-PEG36-PFP ester is unique due to its long polyethylene glycol chain, which provides enhanced solubility and biocompatibility. Similar compounds include:
Biotin-PEG4-PFP ester: This compound has a shorter polyethylene glycol chain, resulting in lower solubility and biocompatibility.
Biotin-PEG12-PFP ester: This compound has an intermediate-length polyethylene glycol chain, offering a balance between solubility and biocompatibility.
Biotin-PEG24-PFP ester: This compound has a polyethylene glycol chain length between PEG12 and PEG36, providing moderate solubility and biocompatibility
This compound stands out due to its optimal chain length, which enhances its performance in various applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H164F5N3O40S/c92-84-85(93)87(95)90(88(96)86(84)94)139-83(101)5-7-103-9-11-105-13-15-107-17-19-109-21-23-111-25-27-113-29-31-115-33-35-117-37-39-119-41-43-121-45-47-123-49-51-125-53-55-127-57-59-129-61-63-131-65-67-133-69-71-135-73-75-137-77-78-138-76-74-136-72-70-134-68-66-132-64-62-130-60-58-128-56-54-126-52-50-124-48-46-122-44-42-120-40-38-118-36-34-116-32-30-114-28-26-112-24-22-110-20-18-108-16-14-106-12-10-104-8-6-97-82(100)4-2-1-3-81-89-80(79-140-81)98-91(102)99-89/h80-81,89H,1-79H2,(H,97,100)(H2,98,99,102)/t80-,81-,89-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGYVPYFUIPTAQ-ALQFVSDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H164F5N3O40S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2067.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
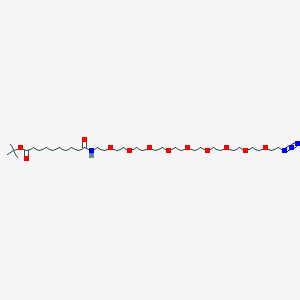
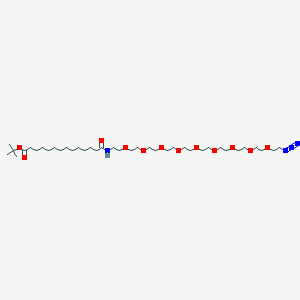
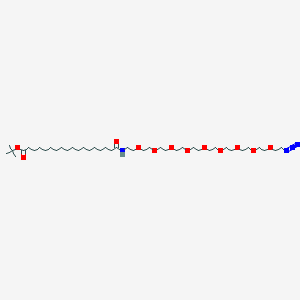

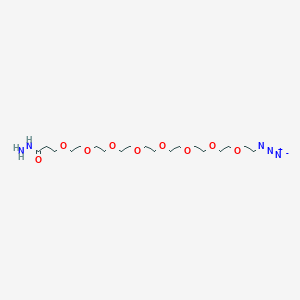
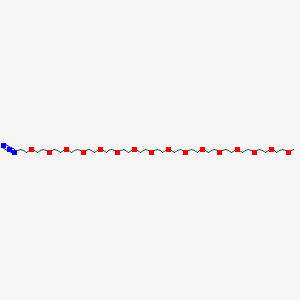
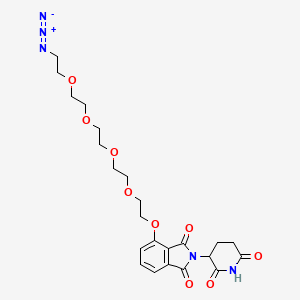
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106311.png)
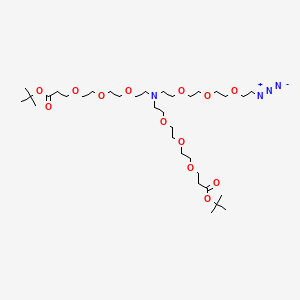
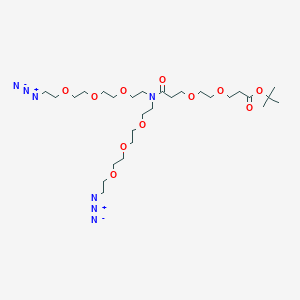
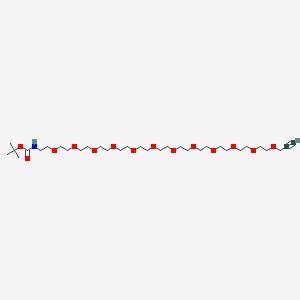
![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8106353.png)
